1,4,8,11-Tetraazacyclotetradecane, tetrahydrochloride 1,4,8,11-Tetraazacyclotetradecane, tetrahydrochloride Heptaethylene glycol belongs to the class of organic compounds known as polyethylene glycols. These are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). Heptaethylene glycol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Heptaethylene glycol has been detected in multiple biofluids, such as feces and saliva.
Heptaethylene glycol is a poly(ethylene glycol).
Brand Name: Vulcanchem
CAS No.: 124346-03-8
VCID: VC0186151
InChI: InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2
SMILES: C(COCCOCCOCCOCCOCCOCCO)O
Molecular Formula: C14H30O8
Molecular Weight: 326.38 g/mol

1,4,8,11-Tetraazacyclotetradecane, tetrahydrochloride

CAS No.: 124346-03-8

Main Products

VCID: VC0186151

Molecular Formula: C14H30O8

Molecular Weight: 326.38 g/mol

1,4,8,11-Tetraazacyclotetradecane, tetrahydrochloride - 124346-03-8

CAS No. 124346-03-8
Product Name 1,4,8,11-Tetraazacyclotetradecane, tetrahydrochloride
Molecular Formula C14H30O8
Molecular Weight 326.38 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2
Standard InChIKey XPJRQAIZZQMSCM-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCO)O
Canonical SMILES C(COCCOCCOCCOCCOCCOCCO)O
Description Heptaethylene glycol belongs to the class of organic compounds known as polyethylene glycols. These are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). Heptaethylene glycol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Heptaethylene glycol has been detected in multiple biofluids, such as feces and saliva.
Heptaethylene glycol is a poly(ethylene glycol).
Synonyms 1,4,8,11-Tetraazacyclotetradecane, tetrahydrochloride
PubChem Compound 79718
Last Modified Nov 11 2021
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